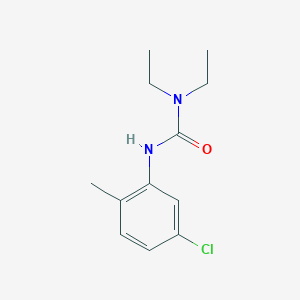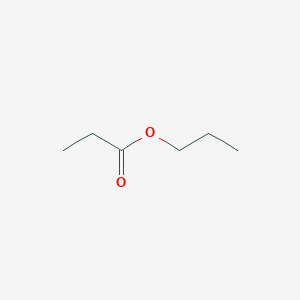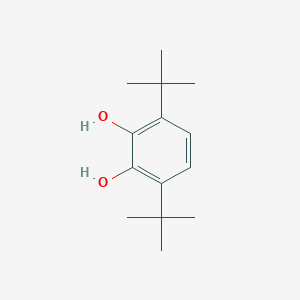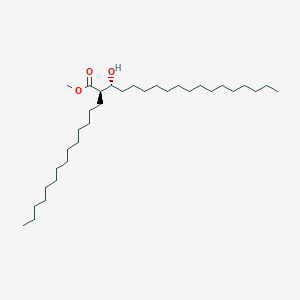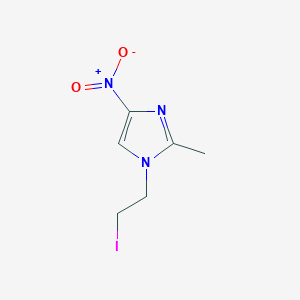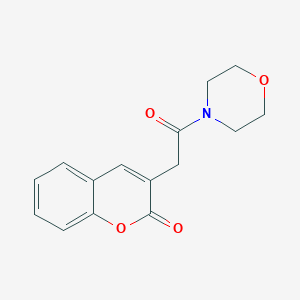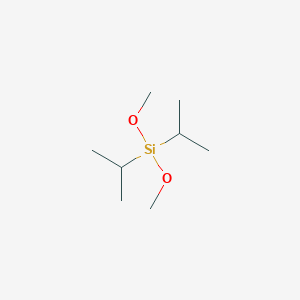![molecular formula C9H9N5O B091390 2-[(2-Oxoindol-3-yl)amino]guanidine CAS No. 26912-25-4](/img/structure/B91390.png)
2-[(2-Oxoindol-3-yl)amino]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Oxoindol-3-yl)amino]guanidine is a chemical compound with the molecular formula C9H9N5O and a molecular weight of 203.2 g/mol. This compound is part of the indole family, which is known for its versatile and biologically active heterocyclic structures . Indole derivatives are significant due to their wide range of applications in medicinal chemistry, including antiviral, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Oxoindol-3-yl)amino]guanidine typically involves the reaction of indole-3-aldehyde derivatives with guanidine hydrochloride under various conditions such as microwave irradiation, grindstone technology, and reflux . The reaction conditions can vary, but common solvents include ethanol and methanol, and catalysts such as methanesulfonic acid are often used .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Oxoindol-3-yl)amino]guanidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophilic reagents such as halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-[(2-Oxoindol-3-yl)amino]guanidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer activities, particularly in inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2-[(2-Oxoindol-3-yl)amino]guanidine involves its interaction with various molecular targets. In medicinal chemistry, it is known to bind to specific receptors and enzymes, thereby modulating biological pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis by interacting with caspase enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Oxoindoline-based acetohydrazides: These compounds also exhibit significant anticancer activities and share a similar indole-based structure.
Indole-3-carboxaldehyde derivatives: Known for their antiviral properties.
Uniqueness
2-[(2-Oxoindol-3-yl)amino]guanidine is unique due to its specific combination of the indole ring with a guanidine group, which imparts distinct biological activities.
Properties
IUPAC Name |
1-[(2-hydroxy-1H-indol-3-yl)imino]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-9(11)14-13-7-5-3-1-2-4-6(5)12-8(7)15/h1-4,12,15H,(H3,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTZFUNIVVUYHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80418169 |
Source


|
| Record name | 2-[(2-oxoindol-3-yl)amino]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80418169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26912-25-4 |
Source


|
| Record name | NSC67024 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(2-oxoindol-3-yl)amino]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80418169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
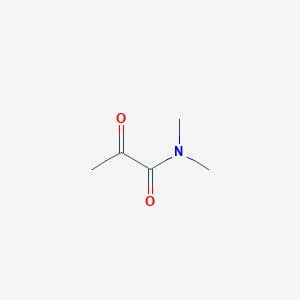
![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)
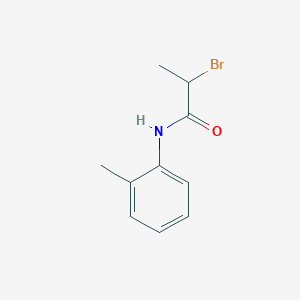
![9,10-Dihydro-9,10-[1,2]benzenoacridine](/img/structure/B91315.png)
![Dibenzo[g,p]chrysene](/img/structure/B91316.png)
